2-[(4-Methylbenzylidene)amino]-1h-isoindole-1,3(2h)-dione
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Overview
Description
2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione is an organic compound with the molecular formula C16H12N2O2 It is a member of the isoindole family and is characterized by the presence of a Schiff base, which is a functional group containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione typically involves the condensation reaction between 4-methylbenzaldehyde and 2-aminobenzohydrazide. The reaction is carried out in a solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Schiff base can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the isoindole ring.
Reduction: Reduced forms of the Schiff base, potentially leading to amine derivatives.
Substitution: Substituted isoindole derivatives with various functional groups replacing the Schiff base.
Scientific Research Applications
2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with biological targets through its Schiff base functionality. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. This interaction can lead to the inhibition of microbial growth or the scavenging of free radicals, contributing to its antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- 2-{[(E)-(2-Chlorophenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione
- 2-(2-Methylphenyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione is unique due to its specific Schiff base structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different coordination behavior with metal ions and varying degrees of biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
32386-99-5 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O2/c1-11-6-8-12(9-7-11)10-17-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-10H,1H3 |
InChI Key |
MTDSWPREMZZADO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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